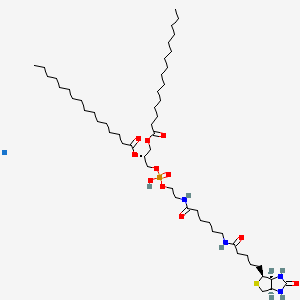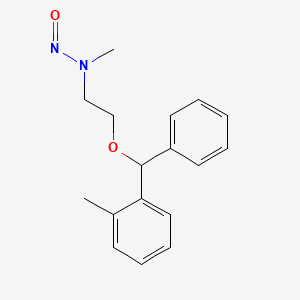![molecular formula C47H88N4O23P2 B13853288 UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt is a complex biochemical compound involved in the biosynthesis of lipid A, a crucial component of the lipopolysaccharide layer in Gram-negative bacteria. This compound plays a significant role in the bacterial cell wall’s structural integrity and is a target for developing novel antibacterial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt involves multiple enzymatic steps. One of the key enzymes is UDP-3-O-(3-hydroxymyristoyl)glucosamine acyltransferase, which catalyzes the acylation of UDP-3-O-(3-hydroxymyristoyl)-D-glucosamine . The reaction conditions typically involve the presence of acyl carrier proteins and specific acyl donors under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound is not widely documented due to its specialized nature and primary use in research settings. large-scale synthesis would likely involve biotechnological methods using genetically engineered bacterial strains capable of producing the necessary enzymes for the biosynthesis pathway.
Analyse Chemischer Reaktionen
Types of Reactions
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt undergoes various biochemical reactions, including acylation, deacetylation, and phosphorylation. These reactions are crucial for its role in lipid A biosynthesis .
Common Reagents and Conditions
Common reagents used in these reactions include acyl carrier proteins, acyl donors, and specific enzymes such as UDP-3-O-(3-hydroxymyristoyl)glucosamine acyltransferase . The reactions typically occur under physiological conditions, with controlled pH and temperature to ensure enzyme activity.
Major Products Formed
The major products formed from these reactions are intermediates in the lipid A biosynthesis pathway, which eventually lead to the formation of lipid A, an essential component of the bacterial outer membrane .
Wissenschaftliche Forschungsanwendungen
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt has several scientific research applications:
Wirkmechanismus
The compound exerts its effects by participating in the lipid A biosynthesis pathway. It acts as a substrate for various enzymes, including UDP-3-O-(3-hydroxymyristoyl)glucosamine acyltransferase, which catalyzes the acylation reactions necessary for lipid A formation . The molecular targets include enzymes involved in the biosynthesis pathway, and the pathways involved are critical for maintaining the structural integrity of the bacterial outer membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
UDP-2,3-diacylglucosamine diphosphatase: Another compound involved in lipid A biosynthesis, with a similar role in the bacterial cell wall structure.
2,3-diacylglucosamine 1-phosphate: A precursor in the lipid A biosynthesis pathway.
Uniqueness
UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt is unique due to its specific role in the acylation steps of lipid A biosynthesis. Its involvement in multiple enzymatic reactions and its potential as a target for novel antibacterial agents highlight its significance in scientific research and medicine .
Eigenschaften
Molekularformel |
C47H88N4O23P2 |
|---|---|
Molekulargewicht |
1139.2 g/mol |
IUPAC-Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3R,4R,5S,6R)-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C43H77N3O20P2.C4H11NO3/c1-3-5-7-9-11-13-15-17-19-21-29(48)25-34(51)44-36-40(64-35(52)26-30(49)22-20-18-16-14-12-10-8-6-4-2)38(54)31(27-47)63-42(36)65-68(59,60)66-67(57,58)61-28-32-37(53)39(55)41(62-32)46-24-23-33(50)45-43(46)56;5-4(1-6,2-7)3-8/h23-24,29-32,36-42,47-49,53-55H,3-22,25-28H2,1-2H3,(H,44,51)(H,57,58)(H,59,60)(H,45,50,56);6-8H,1-3,5H2/t29-,30-,31-,32-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
InChI-Schlüssel |
KUAOMMZYIACMRS-RJIXHJOASA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O.C(C(CO)(CO)N)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O.C(C(CO)(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


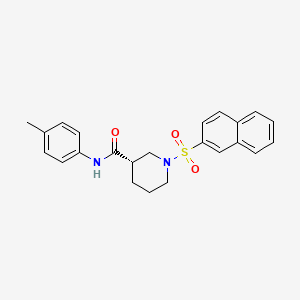
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)

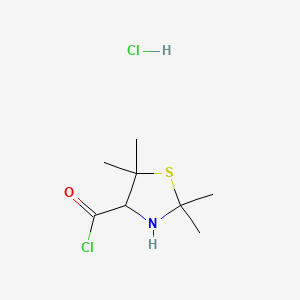
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)

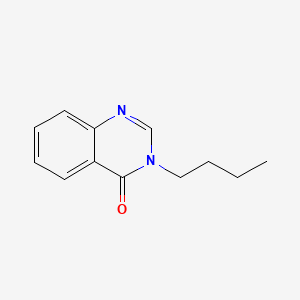

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)

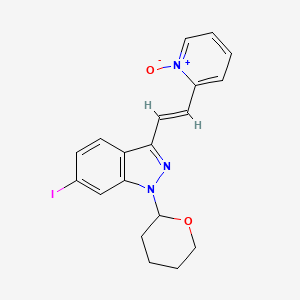
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
